molecular formula C22H21N3O4S B4888432 N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide

N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide

Cat. No.: B4888432
M. Wt: 423.5 g/mol
InChI Key: JXIYXJISVONJFB-KQWNVCNZSA-N
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Description

N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide, also known as HMB-45, is a synthetic compound that has been extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide involves its binding to the active site of CAIX, thereby inhibiting its activity. CAIX plays a crucial role in maintaining the pH balance of cancer cells, which is necessary for their survival and proliferation. By inhibiting CAIX, this compound disrupts this balance, leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide is its potency as a CAIX inhibitor. It has been shown to be more potent than other CAIX inhibitors that are currently in development. Additionally, this compound has been shown to have a low toxicity profile, making it a promising candidate for the development of new cancer therapies.
However, there are also some limitations to the use of this compound in lab experiments. One of the main limitations is its solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide. One direction is the development of new cancer therapies based on its CAIX inhibitory activity. Another direction is the study of its potential use in other diseases that are characterized by abnormal pH regulation, such as osteoporosis and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its use in lab experiments.

Synthesis Methods

N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ethylenediamine to form the corresponding amide. The final step involves the reaction of the amide with benzenesulfonyl chloride to form this compound.

Scientific Research Applications

N-{3-[N-(2-hydroxy-3-methylbenzoyl)ethanehydrazonoyl]phenyl}benzenesulfonamide has been extensively studied for its potential applications in scientific research. It has been shown to be a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes this compound a promising candidate for the development of new cancer therapies.

Properties

IUPAC Name

N-[(Z)-1-[3-(benzenesulfonamido)phenyl]ethylideneamino]-2-hydroxy-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4S/c1-15-8-6-13-20(21(15)26)22(27)24-23-16(2)17-9-7-10-18(14-17)25-30(28,29)19-11-4-3-5-12-19/h3-14,25-26H,1-2H3,(H,24,27)/b23-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXIYXJISVONJFB-KQWNVCNZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NN=C(C)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C(=O)N/N=C(/C)\C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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